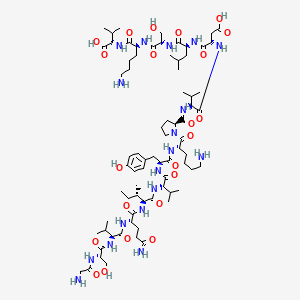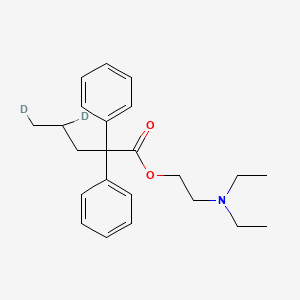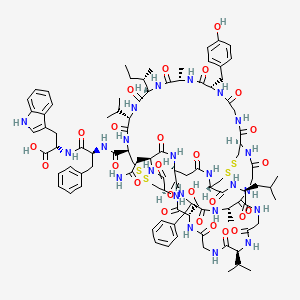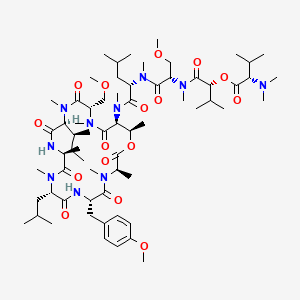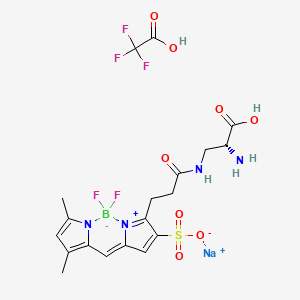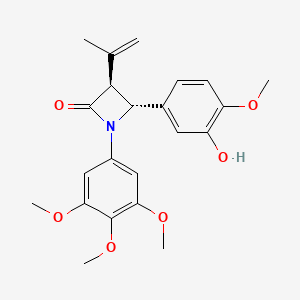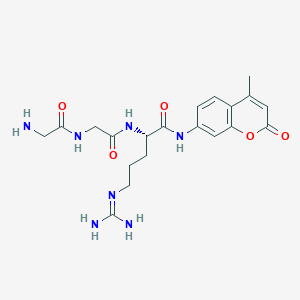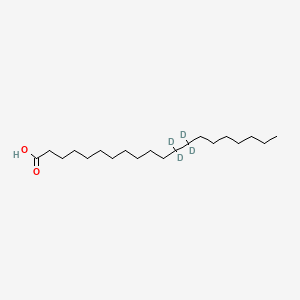
Arachidic acid-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidic acid-d4-1, also known as deuterium-labeled arachidic acid, is a long-chain saturated fatty acid with a 20-carbon backbone. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arachidic acid-d4-1 can be synthesized through the deuteration of arachidic acid. The process involves the catalytic hydrogenation of arachidonic acid in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arachidic acid as the starting material, which is then subjected to deuteration using deuterium gas and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Arachidic acid-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of this compound yields arachidyl alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Oxidation: Produces alcohols and ketones.
Reduction: Produces arachidyl alcohol.
Substitution: Produces substituted arachidic acid derivatives.
Applications De Recherche Scientifique
Arachidic acid-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of arachidic acid-d4-1 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for the tracking of the compound in metabolic pathways, providing insights into its interactions with enzymes and other biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidic Acid: The non-deuterated form of arachidic acid.
Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.
Stearic Acid: An 18-carbon saturated fatty acid.
Palmitic Acid: A 16-carbon saturated fatty acid
Uniqueness
Arachidic acid-d4-1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in understanding complex biochemical processes .
Propriétés
Formule moléculaire |
C20H40O2 |
|---|---|
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
12,12,13,13-tetradeuterioicosanoic acid |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i8D2,9D2 |
Clé InChI |
VKOBVWXKNCXXDE-LZMSFWOYSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


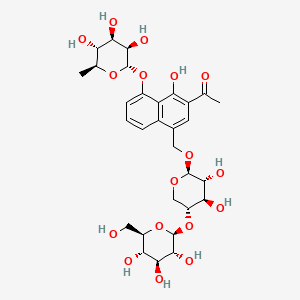
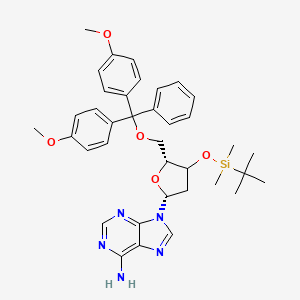
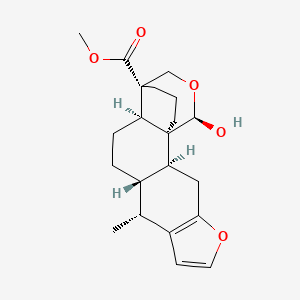
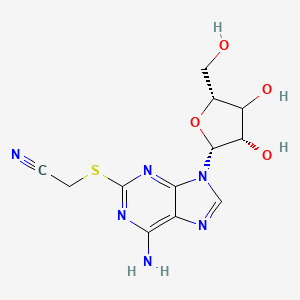
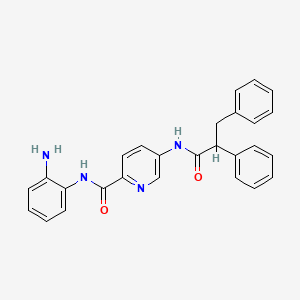
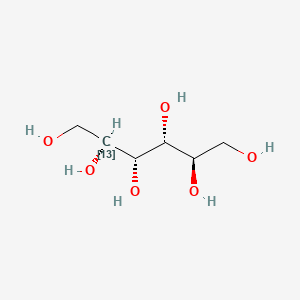
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
